1-(Chloromethyl)-3-(2-nitrophenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(2-nitrophenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique structural features, which include a highly strained three-membered ring system. This particular compound is characterized by the presence of a chloromethyl group and a nitrophenyl group attached to the bicyclo[1.1.1]pentane core. The unique structure of bicyclo[1.1.1]pentane derivatives makes them valuable in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1-(Chloromethyl)-3-(2-nitrophenyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . The reaction conditions often involve photochemical transformations and radical exchange processes . Industrial production methods focus on optimizing these processes to achieve high yields and purity.
Chemical Reactions Analysis
1-(Chloromethyl)-3-(2-nitrophenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitrophenyl group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Chloromethyl)-3-(2-nitrophenyl)bicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: It serves as a bioisostere in drug design, replacing benzene rings to improve drug properties such as permeability and metabolic stability.
Materials Science: The unique structural features of bicyclo[1.1.1]pentane derivatives make them useful in the development of new materials with enhanced properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(2-nitrophenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophiles, while the nitrophenyl group can participate in various electronic interactions. These interactions influence the compound’s reactivity and its effects in different applications .
Comparison with Similar Compounds
Similar compounds to 1-(Chloromethyl)-3-(2-nitrophenyl)bicyclo[1.1.1]pentane include other bicyclo[1.1.1]pentane derivatives such as:
- 1-(Bromomethyl)-3-(2-nitrophenyl)bicyclo[1.1.1]pentane
- 1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane
These compounds share the bicyclo[1.1.1]pentane core but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications .
Properties
IUPAC Name |
1-(chloromethyl)-3-(2-nitrophenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-8-11-5-12(6-11,7-11)9-3-1-2-4-10(9)14(15)16/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKZNTJLPBMFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=CC=C3[N+](=O)[O-])CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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